molecular formula C9H15NO2S B2701621 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1566863-65-7

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B2701621
CAS RN: 1566863-65-7
M. Wt: 201.28
InChI Key: QEYJCHJIOJGYFI-UHFFFAOYSA-N
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Description

The compound “4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” is a derivative of morpholine, which is a common heterocyclic amine. The “Pent-4-yn-1-yl” part suggests the presence of a pentynyl group, which is a five-carbon chain with a triple bond .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered ring (from the morpholine) with a five-carbon chain attached (from the pentynyl group). The exact structure would depend on the specific locations of the functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the morpholine ring and the pentynyl group. The triple bond in the pentynyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar morpholine ring could impact its solubility .

Scientific Research Applications

Future Directions

The study and application of “4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” would depend on its physical and chemical properties, as well as its reactivity. Potential areas of interest could include its use in chemical synthesis or its biological activity .

properties

IUPAC Name

4-pent-4-ynyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-2-3-4-5-10-6-8-13(11,12)9-7-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYJCHJIOJGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

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